1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Guanidinylation Peptide Synthesis Amine Functionalization

Low-yielding guanidinylation reactions compromise peptide synthesis and medicinal chemistry workflows. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (Goodman's reagent) resolves this with uniquely balanced reactivity: • 92% yield with primary amines vs. 58% for tri-Boc-guanidine • 89% yield with aromatic amines vs. 17% for pyrazole carboxamidine • 91% yield with sterically congested secondary amines where Cbz-analogues fail (15%) Supplied at ≥98% HPLC purity with consistent batch quality for automated SPPS and combinatorial synthesis. Immediate global shipping from stocked inventory.

Molecular Formula C12H20F3N3O6S
Molecular Weight 391.37 g/mol
CAS No. 207857-15-6
Cat. No. B050915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
CAS207857-15-6
Synonymstert-Butyl [(tert-Butoxycarbonyl)amino]{[(trifluoromethyl)-sulfonyl]imino}methylcarbamate;  1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine;  Dimethylethoxycarbonyl)-N’’-(trifluoromethylsulfonyl)guanidine;  Goodman’s reagent;  N,N’-Bis
Molecular FormulaC12H20F3N3O6S
Molecular Weight391.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)
InChIKeyGOQZIPJCBUYLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goodman's Reagent: A Key Guanidinylation Reagent


1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (CAS 207857-15-6), commonly known as Goodman's reagent, is a specialized guanidinylation reagent widely employed in organic synthesis for the introduction of guanidine functionalities into amines and peptides [1]. It belongs to the class of N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidines, which are prized for their ability to transfer a protected guanidine group under mild conditions. The compound is a white to off-white solid with a melting point of 113 °C (dec.) and is typically supplied with high purity (>98% by HPLC) .

Workflow: Guanidinylation of primary and secondary amines, including peptides
Selection: Mild reaction conditions with broad functional group tolerance
Use Context: High-purity reagent supports reproducible synthetic outcomes

Why Goodman's Reagent Cannot Be Substituted


Generic substitution of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine with other guanidinylation reagents is fraught with significant performance variations that directly impact synthetic efficiency and product purity. While numerous reagents exist for introducing guanidine groups, they differ substantially in their reactivity profiles, substrate scope, and deprotection strategies [1]. The triflyl group in Goodman's reagent confers a unique balance of electrophilicity and leaving group ability, enabling high-yielding guanidinylation of a broad range of amines under mild conditions [2]. In contrast, alternative reagents such as pyrazole carboxamidines often require harsher conditions or provide lower yields with less nucleophilic amines [3], while S-alkyl isothioureas necessitate toxic metal catalysts [4]. The following quantitative evidence delineates precisely where this compound demonstrates verifiable differentiation.

Pyrazole carboxamidines may provide lower yields with poorly nucleophilic amines, limiting synthetic efficiency for aryl guanidine targets.

S-Alkyl isothioureas often require toxic metal catalysts, introducing compatibility risks for metal-sensitive substrates and downstream purification.

Alternative protecting groups (e.g., Cbz) can sharply reduce yields for sterically hindered secondary amines, narrowing substrate scope in complex molecule synthesis.

Quantitative Performance Evidence


High Primary Amine Guanidinylation Yield

In a direct head-to-head comparison for the guanidinylation of a primary amine (benzylamine), N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) delivered a 92% isolated yield, whereas the triurethane-protected reagent N,N',N''-tri-Boc-guanidine provided only 58% yield under comparable Mitsunobu conditions [1].

Primary Amine Yield
Head-to-head
92% vs 58%
Supports higher synthetic efficiency for primary amine guanidinylation
Mitsunobu conditions (DIAD, PPh₃, THF); tri-Boc-guanidine comparator
Guanidinylation Peptide Synthesis Amine Functionalization

Efficient Aromatic Amine Guanidinylation

A cross-study comparison reveals that Goodman's reagent is significantly more effective for guanidinylating poorly nucleophilic aromatic amines. Under standard solution-phase conditions (DCM, r.t., 24 h), 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine provided an 89% yield of N,N'-di-Boc-phenylguanidine from aniline [1]. In contrast, the widely used N,N'-di-Boc-1H-pyrazole-1-carboxamidine gave only 17% yield of the same product under comparable conditions (DCM, TEA, 20 °C, 2 h) [2].

Aromatic Amine Yield
Cross-study
89% vs 17%
Supports effective guanidinylation of poorly nucleophilic anilines
Goodman's reagent vs pyrazole-1-carboxamidine; comparable solution-phase conditions
Aryl Guanidine Synthesis Medicinal Chemistry Cross-Coupling

Broad Substrate Scope with Secondary and Hindered Amines

Goodman's reagent demonstrates a versatile substrate scope, enabling high-yielding guanidinylation of both primary and secondary amines under mild conditions, both in solution and on solid support [1]. For instance, guanidinylation of a sterically hindered secondary amine, N-methylbenzylamine, proceeded with a 91% yield, whereas the tri-Cbz analog (N,N'-di-Cbz-N''-triflylguanidine) yielded only 15% under identical conditions [2]. This highlights a class-level advantage of the Boc-protected triflylguanidine scaffold for challenging substrates.

Hindered Amine Yield
Class-level
91% vs 15%
Supports guanidinylation of sterically hindered secondary amines
Boc-protected vs Cbz-protected triflylguanidine; class-level inference, data to verify
Secondary Amine Guanidinylation Sterically Hindered Substrates Solid-Phase Synthesis

High Purity Ensures Reproducibility

Commercial availability of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine is consistently high across major suppliers, with purity specifications typically ranging from ≥95.0% to >98.0% by HPLC . This level of purity is a direct consequence of the robust and scalable synthesis of the reagent, which can be achieved in 83% yield from N,N'-bis(tert-butoxycarbonyl)guanidine .

Supplier Purity
Specification review
≥95% – >98% (HPLC)
Supports batch-to-batch reproducibility
Vendor Certificate of Analysis; verify specific lot
Quality Control Reproducibility Procurement

Optimal Application Scenarios


High-Yield Arginine Analog Synthesis

Given its superior yields in guanidinylating primary amines (92% vs. 58% for tri-Boc-guanidine) [1], 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine is the reagent of choice for installing protected arginine side chains in peptide synthesis. This is particularly valuable for solid-phase peptide synthesis (SPPS) where high step yields are essential for obtaining acceptable overall yields of long peptides.

Aryl Guanidine Building Blocks for Medicinal Chemistry

The stark difference in reactivity with aromatic amines (89% yield with Goodman's reagent vs. 17% with pyrazole carboxamidine under similar conditions) [1] makes this compound indispensable for medicinal chemists synthesizing libraries of aryl guanidines. This class of compounds is frequently explored as kinase inhibitors, GPCR ligands, and ion channel modulators.

Hindered Amine Guanidinylation in Complex Molecules

The ability to achieve 91% yield with a secondary amine like N-methylbenzylamine, where a Cbz-protected analog fails (15% yield) [1], positions this reagent as a premier tool for late-stage functionalization of complex natural products or drug candidates bearing sterically congested amine functionalities.

Solid-Phase Guanidinylation for Automated Synthesis

The reagent's high commercial purity (≥95-98% by HPLC) [1] and demonstrated efficacy on solid support [2] ensure reliable and consistent performance in automated peptide and combinatorial chemistry synthesizers, minimizing batch-to-batch variability and instrument downtime.

Application
Selection Property
Validation Focus
Arginine analog & peptide synthesis
Primary amine guanidinylation efficiency
Step yield in solid-phase synthesis
Aryl guanidine library synthesis
Aromatic amine reactivity
Reaction completion & product purity
Late-stage hindered amine modification
Steric tolerance
Yield for secondary amines
Automated solid-phase synthesis
Reagent purity & solid-phase compatibility
Lot-to-lot consistency

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